molecular formula C21H19ClN4O3S B2756964 3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 845804-69-5

3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2756964
CAS No.: 845804-69-5
M. Wt: 442.92
InChI Key: XRPVYFZMIKMOCA-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-b]quinoxaline core substituted with a 3-chlorophenylsulfonyl group at position 3 and a tetrahydrofuran-2-ylmethyl group at position 1. Its molecular formula is C21H19ClN4O3S, with a molecular weight of 442.92 g/mol.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c22-13-5-3-7-15(11-13)30(27,28)19-18-21(25-17-9-2-1-8-16(17)24-18)26(20(19)23)12-14-6-4-10-29-14/h1-3,5,7-9,11,14H,4,6,10,12,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVYFZMIKMOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=CC=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a member of the pyrrolo[2,3-b]quinoxaline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{15}H_{16ClN_3O_2S with a molecular weight of approximately 335.82 g/mol. The structure includes:

  • Pyrrolo[2,3-b]quinoxaline core : Known for its potential in drug development.
  • Sulfonyl group : Enhances solubility and biological activity.
  • Tetrahydrofuran moiety : Affects the compound's pharmacokinetics and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to This compound exhibit significant biological activities, such as:

  • Antitumor Activity : Several studies have demonstrated the compound's potential to inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : The compound shows promise in reducing inflammation through various biochemical pathways.
  • Antimicrobial Properties : Exhibits activity against a range of microbial pathogens.

Antitumor Activity

A notable study investigated the antitumor effects of similar pyrrolo[2,3-b]quinoxaline derivatives. The most active compound demonstrated an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming doxorubicin (IC50 = 3.23 µg/mL) . This suggests that modifications to the pyrroloquinoxaline structure can enhance anticancer efficacy.

Anti-inflammatory Mechanisms

Research has illustrated that compounds within this class can inhibit key signaling pathways involved in inflammation, such as the phosphatidylinositol 3-kinase pathway . This inhibition can lead to decreased expression of pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases.

Antimicrobial Efficacy

Compounds similar to This compound have shown antimicrobial properties against various pathogens, including bacteria and fungi . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR analysis for pyrrolo[2,3-b]quinoxaline derivatives indicates that modifications in the sulfonyl group and tetrahydrofuran substituents significantly influence biological activity. For instance:

ModificationEffect on Activity
Chlorine substitution on phenyl ringIncreases potency against cancer cells
Variations in tetrahydrofuran chain lengthAlters solubility and bioavailability

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Potential Advantages
Target Compound 442.92 ~3.5 3-Chlorophenylsulfonyl, THF-methyl Enhanced solubility, metabolic stability
CAY10602 418.44 ~3.2 4-Fluorophenyl, phenylsulfonyl JAK3 inhibition
881043-91-0 408.85 ~2.8 Ethanol, 3-chlorophenylsulfonyl Simpler synthesis
C24H26Cl2N4O2S (Pyrrolo[3,2-c]quinoline) 505.46 ~4.1 Ethylpyrrolidinyl Higher lipophilicity

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